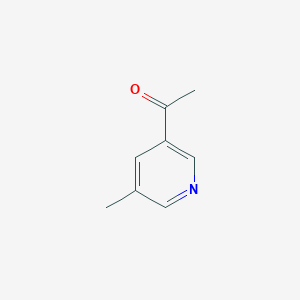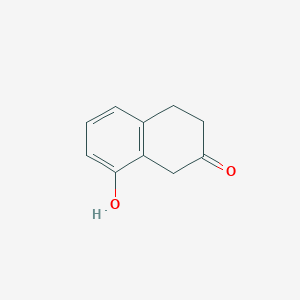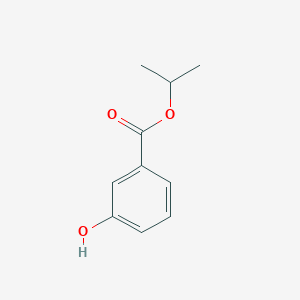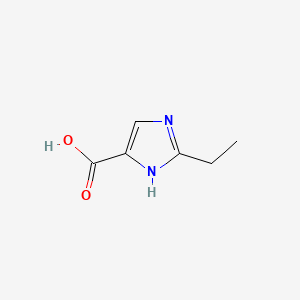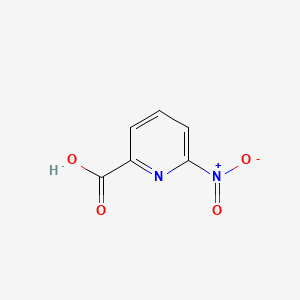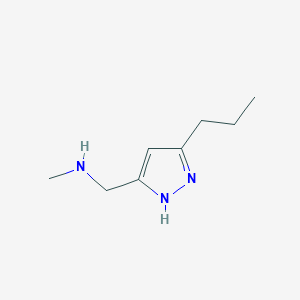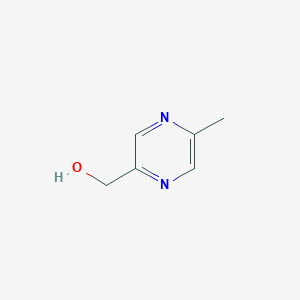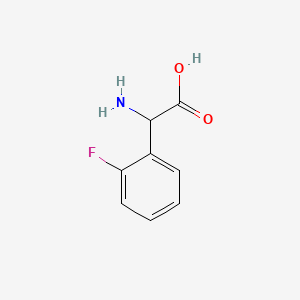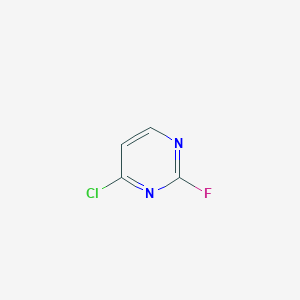
4-Chloro-2-fluoropyrimidine
描述
4-Chloro-2-fluoropyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in various biological processes
作用机制
Target of Action
4-Chloro-2-fluoropyrimidine is a type of fluoropyrimidine, a class of chemotherapeutic agents widely used for the treatment of various solid tumors . The primary targets of fluoropyrimidines are enzymes involved in the biosynthetic process of DNA and RNA synthesis . These include thymidylate synthase (TS), dihydropyrimidine dehydrogenase (DPYD), and potentially other enzymes involved in nucleotide synthesis .
Mode of Action
Fluoropyrimidines exert their antimetabolite actions by directly incorporating into nucleic acids the active nucleotides fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) . This incorporation inhibits the biosynthetic process of DNA and RNA synthesis, disrupting the normal functioning of cells .
Biochemical Pathways
The bioconversion of fluoropyrimidine prodrugs to 5-fluorouracil (5-FU) and the subsequent metabolic activation of 5-FU are required for the formation of FdUTP and FUTP . This process involves multiple biochemical pathways, including the conversion of tegafur (an oral prodrug of 5-FU) to 5-FU by the cytochrome P450 isoenzyme CYP2A6 . The rate-limiting enzyme in 5-FU catabolism is DPYD .
Pharmacokinetics
The pharmacokinetics of fluoropyrimidines are complex and can be influenced by genetic factors . For example, variations in genes implicated in fluoropyrimidine pharmacokinetics and pharmacodynamics can increase the risk for fluoropyrimidine toxicity . DPYD-based dosing guidelines exist to guide fluoropyrimidine chemotherapy, suggesting significant dose reductions in DPYD defective patients .
Result of Action
The result of fluoropyrimidine action is the inhibition of DNA and RNA synthesis, leading to cell death . This makes fluoropyrimidines effective in the treatment of various solid tumors, including gastrointestinal (colorectal, liver, and pancreatic), head and neck, and breast cancer .
Action Environment
The action of fluoropyrimidines can be influenced by environmental factors, including the presence of other drugs and the patient’s genetic makeup . For example, the efficacy and toxicity of fluoropyrimidines can be affected by the presence of DPYD inhibitors . Additionally, genetic variations can influence the metabolism of fluoropyrimidines, affecting their efficacy and toxicity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloropyrimidine with fluorinating agents under controlled conditions. For instance, the Balz-Schiemann reaction can be employed to introduce the fluorine atom into the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of efficient fluorinating agents and catalysts is crucial to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the scalability and cost-effectiveness of the production process .
化学反应分析
Types of Reactions: 4-Chloro-2-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, and thiols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
科学研究应用
4-Chloro-2-fluoropyrimidine has a wide range of applications in scientific research:
相似化合物的比较
- 2-Chloro-4-fluoropyrimidine
- 4-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Comparison: 4-Chloro-2-fluoropyrimidine is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted applications .
属性
IUPAC Name |
4-chloro-2-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTOHBIHGICRIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342611 | |
| Record name | 4-chloro-2-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51422-00-5 | |
| Record name | 4-chloro-2-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)

![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)
